molecular formula C14H16BrN3O B6632298 3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide

3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide

Cat. No.: B6632298
M. Wt: 322.20 g/mol
InChI Key: UPHISJQBXNHSHA-UHFFFAOYSA-N
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Description

3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides This compound features a bromine atom, a methyl group, and a pyrazole moiety attached to a benzamide core

Properties

IUPAC Name

3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O/c1-10-7-11(9-12(15)8-10)14(19)16-5-3-13-4-6-18(2)17-13/h4,6-9H,3,5H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHISJQBXNHSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)NCCC2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide typically involves multiple stepsThe reaction conditions often require the use of bromine or a brominating agent, a suitable solvent, and controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The bromine and pyrazole moieties may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-methyl-5-nitrobenzamide
  • 2-(3-bromo-5-methylphenyl)acetonitrile
  • N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide

Uniqueness

3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide is unique due to the presence of both a bromine atom and a pyrazole moiety, which confer distinct chemical and biological properties.

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